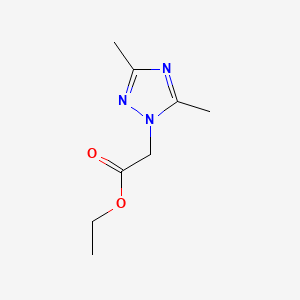
2'-Chloro-6'-methylbiphenyl-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2’-Chloro-6’-methylbiphenyl-3-carboxylic acid” is a chemical compound with the molecular formula C14H11ClO2 . It has a molecular weight of 246.69 g/mol . The compound is also known by other names such as “3-(2-chloro-6-methylphenyl)benzoic acid” and "2-Chloro-6-methylbiphenyl-3-carboxylic acid" .
Molecular Structure Analysis
The InChI string of “2’-Chloro-6’-methylbiphenyl-3-carboxylic acid” isInChI=1S/C14H11ClO2/c1-9-4-2-7-12(15)13(9)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) . The compound has a canonical SMILES representation of CC1=C(C(=CC=C1)Cl)C2=CC(=CC=C2)C(=O)O . Physical And Chemical Properties Analysis
“2’-Chloro-6’-methylbiphenyl-3-carboxylic acid” has several computed properties . It has a XLogP3-AA value of 4.1, indicating its lipophilicity. The compound has one hydrogen bond donor and two hydrogen bond acceptors. Its topological polar surface area is 37.3 Ų, and it has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación
Liquid-Liquid Extraction (LLE) of Carboxylic Acids
Carboxylic acids are pivotal in the production of bio-based plastics, leading to increased interest in their efficient recovery from aqueous streams. The review by Sprakel and Schuur (2019) highlights advancements in solvent development for the LLE of carboxylic acids, focusing on the introduction of new solvents like ionic liquids and improvements in traditional solvents. This research underlines the importance of solvent selection and regeneration strategies in optimizing the LLE process, crucial for economic and environmental considerations in industrial applications (Sprakel & Schuur, 2019).
Biocatalyst Inhibition by Carboxylic Acids
Jarboe et al. (2013) review the impact of carboxylic acids on engineered microbes used in fermentative production, a key concern in biotechnological applications. The study discusses how carboxylic acids, despite their potential as biorenewable chemicals, can inhibit microbial growth at concentrations below desired yields. Understanding the mechanisms of this inhibition is crucial for developing strategies to engineer more robust microbial strains, enhancing the efficiency of bioproduction processes (Jarboe et al., 2013).
Anticancer Properties of Cinnamic Acid Derivatives
The review by De, Baltas, and Bedos-Belval (2011) focuses on the medicinal research of cinnamic acid derivatives, highlighting their potential as antitumor agents. This review underscores the significance of structural modifications of cinnamic acid to develop compounds with enhanced antitumor efficacy, reflecting the broader potential of carboxylic acid derivatives in pharmaceutical research (De, Baltas, & Bedos-Belval, 2011).
Environmental Impact and Toxicity of Herbicides
Zuanazzi, Ghisi, and Oliveira (2020) provide a scientometric review of the toxicity of the 2,4-D herbicide, a carboxylic acid derivative. This study highlights the environmental and health implications of widespread herbicide use, emphasizing the need for research focused on molecular biology, exposure assessment, and pesticide degradation. Such studies are crucial for developing safer agricultural practices and mitigating the environmental impact of chemical pollutants (Zuanazzi, Ghisi, & Oliveira, 2020).
Propiedades
IUPAC Name |
3-(2-chloro-6-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-4-2-7-12(15)13(9)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYVLGDWTGENRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C2=CC(=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681779 |
Source


|
| Record name | 2'-Chloro-6'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1215206-66-8 |
Source


|
| Record name | 2'-Chloro-6'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3S)-3-[(tert-Butoxycarbonyl)amino]-4-oxo-4-[[(S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]butyric acid benzyl ester](/img/structure/B594946.png)


![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B594949.png)
![(4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone](/img/structure/B594950.png)
![hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-Cycloprop[d]oxazolo[3,4-a]pyridin-5-one](/img/structure/B594951.png)


![1h-[1,3,5]Triazepino[1,7-a]benzimidazole](/img/structure/B594956.png)
